3-Bromo-N,N-dimethylaniline

Overview

Description

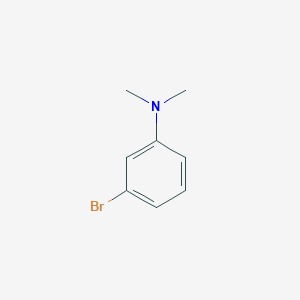

3-Bromo-N,N-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a bromine atom is attached to the benzene ring at the meta position relative to the amino group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-N,N-dimethylaniline can be synthesized through several methods. One common method involves the bromination of N,N-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent like chloroform or dichloromethane at a controlled temperature to ensure selective bromination at the meta position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall safety of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N,N-dimethylaniline undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles in the presence of suitable catalysts.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride are commonly used.

Nucleophilic Substitution: Reagents such as sodium amide or thiolates are employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products:

Electrophilic Substitution: Products include various substituted anilines.

Nucleophilic Substitution: Products include substituted anilines with different functional groups.

Oxidation: Products include quinones and other oxidized derivatives.

Scientific Research Applications

Synthesis Applications

Fluorination Reactions

3-Bromo-N,N-dimethylaniline is utilized in fluorination processes, particularly in the preparation of 3-fluoro-N,N-dimethylaniline. This reaction employs metal fluoride in the presence of specific palladium precatalysts, such as AdBrettPhos, which enhances the efficiency of the fluorination .

Medicinal Chemistry

Drug Development

The compound serves as a building block in the synthesis of various pharmaceuticals. Its bromine atom allows for further functionalization, making it a versatile intermediate in drug design. For example, it has been explored in the development of novel antibiotics and anti-cancer agents due to its ability to modify biological pathways through structural modifications .

Material Science

Dyes and Pigments

this compound is also employed in the production of dyes and pigments. Its chemical structure allows it to participate in coupling reactions that yield vibrant colorants used in textiles and coatings. This application is particularly valuable in industries requiring high-performance materials with specific optical properties .

Case Study 1: Synthesis of Fluorinated Compounds

In a study published in Methods in Molecular Biology, researchers demonstrated the effective use of this compound in synthesizing fluorinated derivatives that exhibit enhanced biological activity compared to their non-fluorinated counterparts. The study highlighted the compound's role as a precursor in developing therapeutics targeting specific diseases .

Case Study 2: Development of Novel Dyes

A research article detailed the use of this compound in creating new dye compounds with improved lightfastness and color strength. The study confirmed that incorporating bromine into the dye structure significantly enhanced its stability under UV exposure, making it suitable for outdoor applications .

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethylaniline involves its interaction with various molecular targets. The bromine atom and the dimethylamino group influence the compound’s reactivity and its ability to participate in chemical reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution .

Comparison with Similar Compounds

- 3-Chloro-N,N-dimethylaniline

- 2-Bromo-N,N-dimethylaniline

- 4-Bromo-N,N-dimethylaniline

Comparison: 3-Bromo-N,N-dimethylaniline is unique due to the position of the bromine atom on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 3-Chloro-N,N-dimethylaniline, the bromine atom provides different steric and electronic effects, influencing the compound’s behavior in chemical reactions .

Biological Activity

3-Bromo-N,N-dimethylaniline (C8H10BrN) is a brominated derivative of N,N-dimethylaniline, which has garnered attention in various fields, including organic synthesis, medicinal chemistry, and toxicology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H10BrN

- Molecular Weight : 200.08 g/mol

- Solubility : Miscible with chloroform, dichloromethane, and methanol; light-sensitive and should be stored in a cool place.

Biological Mechanisms

This compound exhibits various biological activities primarily through its interactions with cellular components:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics. This interaction can influence metabolic pathways significantly .

- Cellular Signaling : It affects cell signaling pathways and gene expression related to detoxification processes. For instance, studies have shown that it can alter the expression of genes involved in the metabolism of xenobiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates reasonable bioavailability due to its molecular characteristics. The LogP value suggests that it can effectively cross cell membranes, influencing its distribution and activity within biological systems.

Toxicological Studies

Research has highlighted the compound's potential toxicity, particularly at higher dosages:

- Dosage Effects : In animal models, low doses may exhibit minimal effects, while higher doses can lead to toxic outcomes. This underscores the importance of dosage in assessing the compound's safety profile .

- Metabolic Pathways : The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may possess different biological activities or toxicities.

Case Study 1: Enzyme Interaction

A study investigated the interaction between this compound and cytochrome P450 enzymes. Results indicated that the compound could inhibit specific isoforms of these enzymes, potentially leading to altered drug metabolism in vivo. The inhibition was dose-dependent, suggesting a need for careful consideration in therapeutic applications involving this compound.

Case Study 2: Gene Expression Modulation

Another research effort focused on how this compound affects gene expression related to detoxification. The study found that exposure to the compound resulted in upregulation of certain phase II detoxifying enzymes, which could enhance cellular resistance to other toxic agents.

Comparative Analysis with Related Compounds

| Compound | Molecular Weight | Enzyme Interaction | Toxicity Level |

|---|---|---|---|

| This compound | 200.08 g/mol | Yes | Moderate |

| N,N-Dimethylaniline | 169.24 g/mol | Yes | Low |

| 2-Bromo-N,N-dimethylaniline | 198.09 g/mol | Yes | Moderate |

This table illustrates the comparative biological activity and toxicity levels among related compounds, highlighting the unique properties of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-N,N-dimethylaniline, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are documented:

- Method 1 : Reacting 3-bromoaniline with bromoethane and K₂CO₃ in DMF at 75°C for 24 hours, yielding 95% product after column chromatography .

- Method 2 : Using N,N-dialkylaniline N-oxides with thionyl bromide, yielding 92% as an orange-yellow oil, confirmed by H/C NMR .

- Key Factors : Temperature control, catalyst selection (e.g., Pd(OAc)₂/DiPPF for coupling reactions), and purification via silica gel chromatography are critical for optimizing yield and purity.

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Key peaks include H NMR (CDCl₃, δ 7.07–6.62 ppm for aromatic protons; δ 2.94 ppm for N(CH₃)₂) and C NMR (δ 151.7 ppm for C-Br) .

- HRMS : ESI+ [M+H] calcd. 200.0075, observed 200.0071 .

- TLC : Rf = 0.53 in 10% ethyl acetate/hexanes .

Q. What are the common applications of this compound in organic synthesis?

- Applications :

- Ligand in Catalysis : Acts as a precursor for phosphine ligands in Au-catalyzed alkyne isomerization .

- Macrocycle Synthesis : Used in Friedel-Crafts reactions to construct twisted π-conjugated macrocycles .

- Multi-Component Reactions : Participates in thiomethylative Friedel-Crafts arylation to form complex arylthio derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization of this compound be addressed?

- Mechanistic Insights :

- Meta-Selectivity : Direct zincation with Na/Zn bases favors meta-substitution (ortho:meta:para = 3.7:4.2:1.0) due to steric and electronic effects of the N(CH₃)₂ group .

- Catalytic Systems : Use Pd/Cu catalysts for Sonogashira coupling to introduce ethynyl groups at the bromine site .

Q. What experimental strategies minimize by-products during synthesis?

- Optimization Approaches :

- Catalyst Loading : 5 mol% Pd(OAc)₂ with 6 mol% DiPPF enhances coupling efficiency in biaryl synthesis .

- Solvent Selection : Anhydrous DMF or toluene reduces side reactions like hydrolysis .

- Workup Protocols : Extraction with ethyl acetate and brine, followed by Na₂SO₄ drying, improves purity .

Q. How do metabolic and toxicological profiles of this compound inform laboratory safety protocols?

- Toxicological Data :

- Carcinogenicity : Limited evidence in rodents (e.g., splenic sarcomas in rats); IARC classifies it as Group 3 (not classifiable for humans) .

- Metabolism : Undergoes N-demethylation and ring hydroxylation in vivo, necessitating fume hood use and PPE .

Q. How do contradictory spectral data for this compound derivatives arise, and how are they resolved?

- Case Study :

- Isomer Identification : Gas chromatography (Carbowax 20M-KOH) and H NMR distinguish ortho/meta/para isomers in thermolysis by-products .

- HRMS Validation : Confirm molecular formulas for ambiguous peaks (e.g., [M+H] 437.2071 vs. calcd. 437.2085) .

Properties

IUPAC Name |

3-bromo-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEXQPWLCGBYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167856 | |

| Record name | Benzenamine, 3-bromo-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16518-62-0 | |

| Record name | 3-Bromo-N,N-dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16518-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-bromo-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-bromo-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.